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Compound of Interest

Compound Name: 2,3-Dimethoxy-6-nitropyridine

Cat. No.: B1354704

CAS Number: 79491-44-4

Affiliation: Google Al Research

Introduction

2,3-Dimethoxy-6-nitropyridine is a substituted pyridine derivative with the chemical formula
C7HsN204 and a molecular weight of 184.15 g/mol .[1] This compound belongs to the class of
nitropyridines, which are of significant interest in medicinal and materials chemistry. The
pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the strategic placement of
substituents like methoxy and nitro groups can profoundly influence the molecule's chemical
reactivity and biological activity.[2]

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-6-nitropyridine for
researchers, scientists, and professionals in drug development. It is important to note that while
the compound is commercially available, detailed experimental data such as specific synthesis
protocols and spectroscopic characterizations are not extensively reported in publicly
accessible scientific literature. Therefore, this document will leverage established principles of
heterocyclic chemistry and data from closely related analogues to present plausible synthetic
routes, predict spectroscopic characteristics, and discuss potential applications.

Physicochemical Properties and Safety

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1354704?utm_src=pdf-interest
https://www.benchchem.com/product/b1354704?utm_src=pdf-body
https://www.mdpi.com/1424-8247/18/5/692
https://iipseries.org/assets/docupload/rsl202423EF8C26686C1AA.pdf
https://www.benchchem.com/product/b1354704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

While a specific Safety Data Sheet (SDS) for 2,3-Dimethoxy-6-nitropyridine is not readily

available, data from structurally similar nitropyridine derivatives allows for an informed

assessment of its potential hazards.

Table 1: Physicochemical and Inferred Safety Data for 2,3-Dimethoxy-6-nitropyridine

Property Value/iInformation Source/Analogue
CAS Number 79491-44-4 [LI[3]4][5]16]
Molecular Formula C7HsN20a4 [1]
Molecular Weight 184.15 g/mol [1]

) ) ] Inferred from related
Appearance Likely a yellow crystalline solid _ o

nitropyridines
Expected to be soluble in
. common organic solvents ] o

Solubility General chemical principles

(e.g., CH2Clz, CHCIs, EtOAC)

and sparingly soluble in water.

Hazard Statements (Inferred)

Harmful if swallowed. Causes
skin irritation. Causes serious
eye irritation. May cause

respiratory irritation.

Based on SDS for 2-Methoxy-
3-nitropyridine and 2-Amino-6-
methoxy-3-nitropyridine[7][8]

Precautionary Measures

Avoid breathing dust. Wash
skin thoroughly after handling.

Wear protective gloves, eye

protection, and face protection.

Use only in a well-ventilated

area.

[7]

Storage

Store in a cool, dry, well-
ventilated place. Keep

container tightly closed.

[7]

Plausible Synthetic Routes
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The synthesis of 2,3-Dimethoxy-6-nitropyridine can be logically approached through several
established methods for the functionalization of pyridine rings. Below are two plausible
synthetic pathways.

Route 1: Nitration of a Dimethoxypyridine Precursor

A common method for the introduction of a nitro group onto an activated pyridine ring is
through electrophilic nitration.

Plausible Synthetic Route via Nitration

2,3-Dimethoxypyridine w 2,3-Dimethoxy-6-nitropyridine

Click to download full resolution via product page
Caption: Plausible Synthetic Route via Nitration.

In this approach, the starting material, 2,3-dimethoxypyridine, is treated with a nitrating agent,
typically a mixture of concentrated nitric acid and sulfuric acid. The methoxy groups are
electron-donating and activate the pyridine ring towards electrophilic substitution. The directing
effects of the substituents would need to be carefully considered to achieve the desired
regioselectivity.

Route 2: Nucleophilic Aromatic Substitution

An alternative and often highly regioselective method involves the nucleophilic aromatic
substitution (SNAr) on a suitably substituted pyridine precursor.
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Plausible Synthetic Route via SNAr

2,3-Dichloro-6-nitropyridine

Sodium Methoxide (2 eq.)
Methanol

2,3-Dimethoxy-6-nitropyridine

Click to download full resolution via product page
Caption: Plausible Synthetic Route via SNAr.

This pathway would likely start with a dihalonitropyridine, such as 2,3-dichloro-6-nitropyridine.
The strong electron-withdrawing effect of the nitro group activates the pyridine ring for
nucleophilic attack. Treatment with two equivalents of sodium methoxide in methanol would
lead to the sequential displacement of both chloride ions to yield the desired product. This
method often provides better control over the isomer distribution compared to electrophilic
nitration.

Predicted Spectroscopic Characteristics

While experimental spectra for 2,3-Dimethoxy-6-nitropyridine are not readily available, its key
spectroscopic features can be predicted based on the analysis of its functional groups and data
from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2,3-Dimethoxy-6-nitropyridine
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Spectroscopy Predicted Features Rationale
) The electron-withdrawing nitro
- Two aromatic protons _ _
) group will deshield the
(doublets) in the range of & ] ]
adjacent aromatic proton,
1H NMR 6.5-8.5 ppm. - Two methoxy o _
) shifting it downfield. The
singlets (3H each) around o )
methoxy groups will appear as
3.9-4.2 ppm. i
sharp singlets.
The carbon bearing the nitro
roup will be significantl
- Six distinct aromatic carbon 9 p J Y
] deshielded. The carbons
13C NMR signals. - Two methoxy carbon

signals around & 55-65 ppm.

attached to the methoxy
groups will also be shifted

downfield.

IR Spectroscopy

- Strong asymmetric and
symmetric N-O stretching
bands for the nitro group at
approx. 1520-1560 cm~t and
1340-1380 cm™1. - C-O
stretching bands for the
methoxy groups around 1020-
1250 cm~1. - Aromatic C-H and
C=C/C=N stretching vibrations.

These are characteristic
absorption frequencies for the

respective functional groups.

Mass Spectrometry

- Molecular ion peak (M+) at
m/z 184.

Corresponding to the
molecular weight of the

compound.

Chemical Reactivity and Applications in Drug

Development

The chemical reactivity of 2,3-Dimethoxy-6-nitropyridine is primarily dictated by the interplay

between the electron-rich methoxy groups and the electron-withdrawing nitro group on the

pyridine ring.

Key Reactions and Transformations
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2,3-Dimethoxy-6-nitropyridine Key Reactivity and Application Pathway

e.g., Hz, Pd/C
or SnClz, HCI
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Click to download full resolution via product page
Caption: Key Reactivity and Application Pathway.

e Reduction of the Nitro Group: The most significant reaction for its application in drug
discovery is the reduction of the nitro group to an amine. This transformation is readily
achieved using various reducing agents such as catalytic hydrogenation (e.g., H2 over Pd/C)
or metal/acid combinations (e.g., SnClz in HCI).[3] The resulting 6-amino-2,3-
dimethoxypyridine is a versatile building block.

» Nucleophilic Aromatic Substitution: While the methoxy groups are generally poor leaving
groups, under harsh conditions or with specific activation, they could potentially be displaced
by strong nucleophiles.

Role as a Pharmaceutical Intermediate

The 6-amino-2,3-dimethoxypyridine, derived from the title compound, is a valuable precursor
for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[9]
[10] These fused ring systems are recognized pharmacophores in medicinal chemistry and
have been investigated for a wide range of therapeutic applications, including as anticancer
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agents.[9][10] The amino group can be further functionalized to construct the pyrimidine ring,
and the methoxy groups can be retained or modified to modulate the compound'’s solubility,
metabolic stability, and target binding affinity.

Generalized Experimental Protocols

The following are generalized procedures for key transformations involving nitropyridines.
These should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: General Procedure for the Nitration of a
Substituted Pyridine

e Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool
concentrated sulfuric acid to 0 °C in an ice bath.

o Addition of Substrate: Slowly add the substituted pyridine to the cooled sulfuric acid while
maintaining the temperature below 10 °C.

» Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid and sulfuric
acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.

o Reaction: After the addition is complete, allow the reaction to stir at room temperature or
gently heat as required, monitoring the progress by TLC or LC-MS.

o Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable
base (e.g., NaOH or NH4OH) to precipitate the product.

« Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or
column chromatography.

Protocol 2: General Procedure for the Reduction of a
Nitropyridine

o Setup: Dissolve the nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic
acid) in a flask.
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Catalyst Addition (for Hydrogenation): Add a catalytic amount of palladium on carbon (5-10
mol%).

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere
(using a balloon or a hydrogenation apparatus) while stirring vigorously.

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is
consumed.

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash
the filter cake with the reaction solvent.

Purification: Concentrate the filtrate under reduced pressure and purify the resulting
aminopyridine by recrystallization or column chromatography.

Conclusion

2,3-Dimethoxy-6-nitropyridine is a valuable chemical intermediate with significant potential in
the synthesis of complex heterocyclic molecules for drug discovery and development. While
specific experimental data for this compound is limited in the public domain, its synthesis and
reactivity can be reliably predicted based on the well-established chemistry of nitropyridines.
The key transformation of this compound, the reduction of its nitro group, provides access to a
versatile aminopyridine building block, which is a precursor to privileged scaffolds in medicinal
chemistry. This guide provides a solid foundation for researchers to design synthetic strategies
and explore the applications of this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1354704?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

